1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the linear formula C13H14O3N1F1 . It is a powder in physical form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be represented by the SMILES string FC1=CC=CC (CCN2CC (C (O)=O)CC2=O)=C1 . The InChI key for this compound is DUCZDEOXSYKJGI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 251.26 . The storage temperature is room temperature .Scientific Research Applications
Proton Pump Inhibition and Acid Blockade
Vonoprazan fumarate is a novel proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB) . It competitively inhibits the proton pump (H+, K±ATPase) and acts as a reversible antagonist for K+ channels . Its unique mechanism of action makes it a promising candidate for treating acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Anti-HIV Activity
Researchers have explored indole derivatives, including Vonoprazan fumarate, as potential anti-HIV agents. While the exact mode of action remains to be fully elucidated, molecular docking studies suggest that Vonoprazan fumarate interacts with HIV-1 proteins, making it a promising avenue for further investigation .
PPAR Agonism
Vonoprazan fumarate exhibits triple-acting agonism toward peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. Its structure—3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid—suggests potential therapeutic applications in metabolic disorders, including dyslipidemia and insulin resistance .
Antiviral Properties
Indole derivatives have demonstrated antiviral activity. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibit potency against Coxsackie B4 virus .
Antitubercular Potential
Researchers have investigated Vonoprazan fumarate derivatives for their in vitro antitubercular activity. These compounds show promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Indolizidine Synthesis
Protodeboronation reactions using indole derivatives have led to the synthesis of indolizidine compounds. For example, Vonoprazan fumarate derivatives have been used to create indolizidine structures with good diastereoselectivity .
Safety and Hazards
properties
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-2-9(6-11)4-5-15-8-10(13(17)18)7-12(15)16/h1-3,6,10H,4-5,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZDEOXSYKJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.